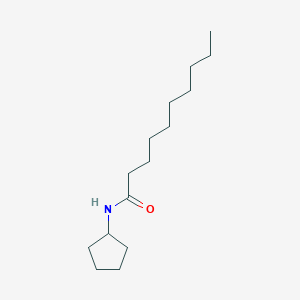
N-cyclopentyldecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyldecanamide is an organic compound characterized by a linear saturated aliphatic amide structure with a cyclopentyl group at one end and a decanamide group at the other. It is a colorless, odorless, and non-toxic compound that is easily soluble in water. This compound is used in various scientific research applications due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyldecanamide typically involves the reaction of cyclopentylamine with decanoic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyldecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-cyclopentyldecanamide has a wide range of applications in scientific research, including:
Biochemistry: Used in studies of protein-protein interactions, enzyme kinetics, and protein structure.
Physiology: Employed in research on cell signaling, gene expression, and cell metabolism.
Pharmacology: Utilized in studies of drug delivery, drug metabolism, and drug-target interactions.
Mechanism of Action
The exact mechanism of action of N-cyclopentyldecanamide is not fully understood. it is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentylacetamide
- N-cyclopentylhexanamide
- N-cyclopentylheptanamide
- N-cyclopentylundecanamide
Uniqueness
N-cyclopentyldecanamide is unique due to its specific aliphatic chain length and the presence of a cyclopentyl group, which imparts distinct physicochemical properties. These properties make it particularly useful in studies involving long-chain amides and their interactions with biological molecules.
Properties
Molecular Formula |
C15H29NO |
|---|---|
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-cyclopentyldecanamide |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-13-15(17)16-14-11-9-10-12-14/h14H,2-13H2,1H3,(H,16,17) |
InChI Key |
FOXUGKUZLKLMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















